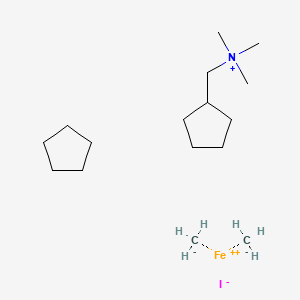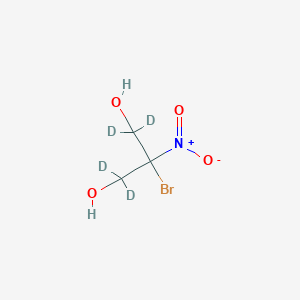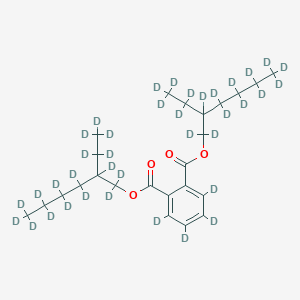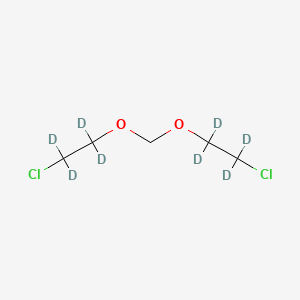
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is a complex organometallic compound that features a combination of organic and inorganic components This compound is notable for its unique structure, which includes a carbanide group, a cyclopentane ring, a cyclopentylmethyl(trimethyl)azanium moiety, an iron(2+) ion, and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide typically involves multiple steps, each requiring specific reagents and conditions One common synthetic route begins with the preparation of the cyclopentylmethyl(trimethyl)azanium moiety, which can be achieved through the reaction of cyclopentylmethylamine with trimethylamine under controlled conditions This intermediate is then reacted with a carbanide source, such as a metal carbanide complex, to form the desired organometallic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize reaction conditions and improve yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the carbanide group.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halide exchange reactions can be facilitated by reagents like silver nitrate or sodium halides.
Major Products Formed
Oxidation: Formation of iron(3+) complexes.
Reduction: Generation of reduced carbanide species.
Substitution: Production of substituted organometallic compounds with different halides.
科学的研究の応用
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organometallic compounds.
作用機序
The mechanism of action of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide involves its interaction with molecular targets through its diverse functional groups. The iron(2+) ion can coordinate with various ligands, facilitating electron transfer processes. The carbanide group can act as a nucleophile, participating in bond formation and cleavage reactions. The cyclopentylmethyl(trimethyl)azanium moiety can interact with biological molecules, potentially influencing cellular pathways.
類似化合物との比較
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopentylmethylamine: An amine derivative of cyclopentane.
Iron(2+) iodide: A simple inorganic salt of iron and iodide.
Uniqueness
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is unique due to its combination of organic and inorganic components, which imparts a range of chemical properties not found in simpler compounds
特性
分子式 |
C16H36FeIN |
|---|---|
分子量 |
425.21 g/mol |
IUPAC名 |
carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide |
InChI |
InChI=1S/C9H20N.C5H10.2CH3.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;;;/h9H,4-8H2,1-3H3;1-5H2;2*1H3;;1H/q+1;;2*-1;+2;/p-1 |
InChIキー |
FDROSTSDPGDREQ-UHFFFAOYSA-M |
正規SMILES |
[CH3-].[CH3-].C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)



![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)





